4-(4-Ethoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-9-5-3-8(4-6-9)10-7-15-11(13)12-10/h3-7H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGUPWQGBAACQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412308-72-6 | |
| Record name | 4-(4-ethoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations of 2,3 Dihydro 1,3 Thiazol 2 One
Contemporary Synthesis Protocols for the 2,3-Dihydro-1,3-thiazol-2-one Core
The construction of the 2,3-dihydro-1,3-thiazol-2-one core can be achieved through various synthetic routes, ranging from traditional multi-step pathways to more efficient one-pot and cascade reactions.
Multi-step synthesis provides a reliable and well-established approach to constructing the 4-(4-Ethoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one molecule. A common and versatile strategy is the Hantzsch thiazole (B1198619) synthesis and its variations, which typically involve the condensation of a thioamide with an α-halocarbonyl compound. nih.gov
A plausible pathway for the synthesis of this compound begins with commercially available 4-ethoxyacetophenone. The synthesis proceeds through the formation of an α-haloketone intermediate, which is then reacted with a thiocarbamate source to facilitate the cyclization.
Key steps in a representative multi-step synthesis:
Bromination of the Ketone: 4-Ethoxyacetophenone is subjected to bromination, typically using bromine in a suitable solvent like acetic acid or methanol, to yield 2-bromo-1-(4-ethoxyphenyl)ethan-1-one. This α-bromoketone is a key building block for thiazole ring formation. nih.gov
Reaction with a Thiourea (B124793) Derivative: The α-bromoketone is then reacted with a thiourea or a related thiocarbamate. For the synthesis of the thiazol-2-one, potassium thiocyanate (B1210189) can be used to introduce the necessary sulfur and nitrogen atoms, leading to an intermediate that cyclizes.
Cyclization and Hydrolysis: The reaction of the α-bromoketone with potassium thiocyanate forms an intermediate thiocyanato ketone, which undergoes intramolecular cyclization. Subsequent hydrolysis of the resulting iminothiazole derivative under acidic or basic conditions yields the final this compound.
An alternative route involves the reaction of 2-amino-1-(4-ethoxyphenyl)ethan-1-ol with carbon disulfide. This approach builds the ring from a β-amino alcohol precursor.
| Step | Reactants | Reagents & Conditions | Product |
|---|---|---|---|
| 1 | 4-Ethoxyacetophenone | Br2, Acetic Acid | 2-Bromo-1-(4-ethoxyphenyl)ethan-1-one |
| 2 | 2-Bromo-1-(4-ethoxyphenyl)ethan-1-one | Potassium Thiocyanate (KSCN), Ethanol, Reflux | Intermediate Thiocyanato Ketone |
| 3 | Intermediate from Step 2 | Acid or Base catalyzed cyclization/hydrolysis | This compound |
To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and cascade (or domino) reactions have been developed for the synthesis of thiazole and thiazolidinone derivatives. nih.govresearchgate.net These methods combine multiple reaction steps into a single operation without isolating intermediates. nih.gov
A cascade approach for synthesizing substituted thiazoles can involve a sequence of reactions such as Michael addition, elimination, and intramolecular cyclization. nih.gov For instance, a multicomponent reaction could bring together an aldehyde, an amine, and a sulfur source under conditions that promote a domino sequence to form the thiazolone ring. nih.gov An oxidative cascade cyclization strategy has been reported for the construction of thiazole-2-thiones from enaminones and elemental sulfur, which highlights the potential for cascade reactions in building related heterocyclic systems. organic-chemistry.org While a specific one-pot synthesis for this compound is not detailed in the literature, existing methodologies for related structures suggest its feasibility. nih.govnih.gov For example, a three-component reaction of an α-haloketone, a primary amine, and carbon disulfide can be employed to generate thiazolidinone derivatives in a single step. researchgate.net
Stereoselective and Asymmetric Synthesis of Thiazolone Derivatives
The development of stereoselective methods to synthesize chiral thiazolone derivatives is of great importance, as the biological activity of molecules often depends on their specific stereochemistry. rsc.orgresearchgate.net Research has focused on two main strategies: asymmetric organocatalysis and the use of chiral auxiliaries.
Asymmetric organocatalysis has become a powerful tool for the enantioselective synthesis of chiral compounds. unibo.it In the context of thiazolones, organocatalysts, particularly those derived from cinchona alkaloids, have been successfully used to catalyze various asymmetric reactions. rsc.orgnih.gov Thiazolones can act as pronucleophiles, with the C-5 position being sufficiently acidic to be deprotonated and participate in reactions such as Michael additions, Mannich reactions, and various cascade sequences. rsc.orgresearchgate.net
For example, the asymmetric aza-Mannich addition of thiazolones to N-tosylimines can be catalyzed by cinchona alkaloid derivatives, yielding chiral 2-ethylthio-thiazolone derivatives with a quaternary stereocenter in high diastereoselectivities (up to >98:2) and enantioselectivities (up to >99%). nih.govacs.org Similarly, the Michael addition of thiazolones to nitroalkenes, catalyzed by chiral tertiary amine-thiourea catalysts, produces chiral thiazolone derivatives with excellent diastereo- and enantioselectivities. peptide-li.commdpi.com These reactions demonstrate the utility of organocatalysis in creating stereogenic centers at the C-5 position of the thiazolone ring. rsc.org
| Reaction Type | Thiazolone Substrate | Electrophile | Catalyst Type | Stereoselectivity (dr, ee) | Reference |
|---|---|---|---|---|---|
| Aza-Mannich Addition | 2-Ethylthio-thiazolone | N-Tosyl Aldimines | Cinchona Alkaloid Derivative | up to >98:2 dr, >99% ee | acs.org |
| Michael Addition | Generic Thiazolone | Nitroalkenes | Chiral Tertiary Amine-Thiourea | Excellent dr and ee | peptide-li.com |
| 1,8-Conjugate Addition | Thiazolones | para-Quinone Methides | Chiral Phosphoric Acids | High diastereo- and enantioselectivity | researchgate.net |
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in asymmetric synthesis. For thiazolone derivatives, a chiral auxiliary can be attached to the nitrogen atom (N-3) to direct the stereoselective functionalization at the C-5 position.
Evans-type oxazolidinone auxiliaries are a well-known class used for stereoselective aldol (B89426) reactions, alkylations, and Michael additions. wikipedia.orgnih.gov By acylating the nitrogen of a thiazolone precursor with a chiral oxazolidinone, the resulting N-acyl thiazolone can undergo diastereoselective reactions. The auxiliary creates a chiral environment that shields one face of the enolate formed at the C-5 position, guiding the approach of an electrophile. After the reaction, the auxiliary can be cleaved to reveal the chiral product.
Sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have also proven effective in asymmetric synthesis. scielo.org.mx These auxiliaries can offer superior qualities in certain reactions, including acetate (B1210297) aldol reactions and Michael additions. scielo.org.mx A cysteine-derived oxazolidinone has been developed that serves as both a chiral imide auxiliary and an acyl transfer agent, allowing for the conversion of stable chiral amides into more reactive thioesters under mild conditions. nih.gov Such strategies could be adapted for the asymmetric synthesis of precursors to this compound.
Chemical Reactivity and Derivatization Strategies
The this compound ring system possesses several reactive sites, making it a versatile substrate for further modification and derivatization. rsc.orgresearchgate.net
N-3 Position: The nitrogen atom of the amide group is a site for N-alkylation or N-acylation. Deprotonation with a suitable base followed by reaction with an electrophile allows for the introduction of various substituents, which can modulate the compound's properties.
C-5 Position: The methylene (B1212753) group at the C-5 position is flanked by the C=C double bond and the sulfur atom, making the protons acidic. This position can be deprotonated to form a nucleophilic carbanion. This reactivity is central to the organocatalytic reactions discussed previously, where the C-5 position acts as a nucleophile in Michael, Mannich, and aldol-type reactions. rsc.orgresearchgate.net This site is ideal for introducing substituents to create chiral centers.
Carbonyl Group (C-2): The carbonyl group can undergo typical carbonyl reactions. For instance, it can be converted to a thione (thiazole-2-thione) using reagents like Lawesson's reagent.
Aromatic Ring: The 4-ethoxyphenyl group can undergo electrophilic aromatic substitution reactions, although the conditions must be chosen carefully to avoid decomposition of the heterocyclic ring.
The ability to functionalize the thiazolone core at multiple positions makes it a valuable scaffold for building molecular diversity and for the synthesis of complex target molecules. researchgate.net
Nucleophilic and Electrophilic Substitutions on the Thiazolone Ring
The reactivity of the 2,3-dihydro-1,3-thiazol-2-one ring is characterized by a balance of electron-rich and electron-deficient centers, making it amenable to both nucleophilic and electrophilic substitution reactions. The substitution pattern is heavily influenced by the existing substituents and the reaction conditions.
Electrophilic Substitution: The thiazole ring is generally susceptible to electrophilic attack, particularly at the C-5 position, which is activated by the endocyclic sulfur and nitrogen atoms. pharmaguideline.com For derivatives like 4-phenyl-2-aminothiazole, electrophilic substitution such as halogenation occurs preferentially at the C-5 position. For instance, the bromination of 2-aminothiazoles can be achieved using reagents like copper(II) bromide, which has been shown to selectively introduce a bromine atom at the C-5 position under mild conditions. nih.govnih.gov Further reaction can lead to di-substitution at both the C-5 and C-2 positions. nih.gov While direct examples on this compound are not extensively documented, it is anticipated that the C-5 position would be the primary site for electrophilic attack.
Nucleophilic Substitution: The C-2 position of the thiazole ring is electron-deficient and thus a prime target for nucleophilic attack. pharmaguideline.com This is particularly true when a suitable leaving group is present at this position. For instance, a halogen atom at the C-2 position can be displaced by various nucleophiles. Furthermore, the nitrogen atom of the thiazolone ring can undergo nucleophilic reactions such as alkylation and acylation, leading to N-substituted derivatives. researchgate.net
Acylation: Direct C-2 acylation of thiazoles can be achieved with aldehydes under metal-free oxidative cross-coupling conditions, using an oxidant like tert-butyl hydroperoxide. thieme-connect.com This method allows for the introduction of a ketone functionality at the C-2 position.
| Reaction Type | Reagent/Conditions | Position of Substitution | Product Type |
| Bromination | Copper(II) bromide | C-5 | 5-Bromo-thiazole derivative |
| C-2 Acylation | Aldehyde, t-BuOOH | C-2 | 2-Acyl-thiazole derivative |
| N-Alkylation | Alkyl halide | N-3 | 3-Alkyl-thiazol-2-one derivative |
Condensation Reactions for Scaffold Elaboration
Condensation reactions are pivotal in expanding the structural diversity of the 2,3-dihydro-1,3-thiazol-2-one core, particularly at the C-5 position, which typically bears an active methylene group. The Knoevenagel condensation is a prominent example of such transformations.
This reaction involves the condensation of an active methylene compound, in this case, the C-5 position of the thiazolidinone ring, with an aldehyde or ketone. For 2,4-thiazolidinediones, Knoevenagel condensation with aromatic aldehydes is a widely used method to synthesize 5-arylidene derivatives. ijsrst.comresearchgate.net This reaction is often catalyzed by bases like piperidine (B6355638) or solid acids such as tungstic acid. ijsrst.comnih.gov
In the context of this compound, the C-5 position can be functionalized to create an active methylene group, which can then participate in Knoevenagel-type condensations with various aldehydes. This reaction elongates the scaffold and introduces new points of functionality, which are crucial for building more complex molecules and for creating precursors for subsequent cycloaddition reactions. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 2,4-Thiazolidinedione | Aromatic Aldehyde | Tungstic Acid | 5-Arylidene-2,4-thiazolidinedione |
| 2,4-Thiazolidinedione | Aromatic Aldehyde | Piperidine | 5-Arylidene-2,4-thiazolidinedione |
Cycloaddition Reactions to Fused Thiazolone Systems
Cycloaddition reactions offer a powerful and efficient strategy for the construction of complex, fused heterocyclic systems from relatively simple precursors. Both [3+2] and [4+2] cycloaddition pathways have been explored to expand the 2,3-dihydro-1,3-thiazol-2-one scaffold.
[3+2] Cycloaddition Pathways
The 1,3-dipolar cycloaddition, a type of [3+2] cycloaddition, is a versatile method for synthesizing five-membered heterocyclic rings. wikipedia.org In this reaction, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) to form a cycloadduct. wikipedia.orgnih.gov
Thiazole derivatives can act as or be converted into species that participate in 1,3-dipolar cycloadditions. For instance, azomethine ylides can be generated in situ and react with dipolarophiles. While specific examples involving this compound as the dipolarophile or the precursor to the 1,3-dipole are not extensively detailed in the literature, the general reactivity pattern of the thiazole nucleus suggests its potential participation in such reactions. For example, the double bond within the thiazolone ring could potentially act as a dipolarophile. More commonly, derivatives such as azides can be introduced onto the scaffold, which then act as the 1,3-dipole in reactions with alkynes to form triazole-fused systems. researchgate.net The synthesis of spirooxindole compounds grafted with an imidazo[2,1-b]thiazole (B1210989) scaffold has been achieved through a [3+2] cycloaddition of an azomethine ylide. mdpi.com
[4+2] Cycloaddition to Thiopyrano[2,3-d]thiazoles
The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a highly effective method for constructing six-membered heterocyclic rings. In the synthesis of thiopyrano[2,3-d]thiazoles, derivatives of 2,3-dihydro-1,3-thiazol-2-one serve as excellent heterodienes.
Specifically, 5-arylidene-4-thioxo-2-thiazolidinones, which can be synthesized via Knoevenagel condensation as described in section 2.3.2, are widely used as the diene component in these reactions. These compounds react with various dienophiles, such as maleimides, acrylates, and quinones, to yield thiopyrano[2,3-d]thiazole derivatives. This approach allows for the creation of complex polycyclic systems with a high degree of regio- and stereocontrol. The reaction proceeds by the [4+2] cycloaddition of the exocyclic double bond and the thiocarbonyl group of the 5-arylidene-4-thioxo-2-thiazolidinone with the dienophile.
| Heterodiene | Dienophile | Product |
| 5-Arylidene-4-thioxo-2-thiazolidinone | N-Aryl maleimide | Thiopyrano[2,3-d]thiazole derivative |
| 5-Arylidene-4-thioxo-2-thiazolidinone | 1,4-Naphthoquinone | Benzo nih.govmasterorganicchemistry.comthiochromeno[2,3-d] nih.govthieme-connect.comthiazole-2,5,10-trione |
Investigation of Tautomerism and Isomerism in 2,3-Dihydro-1,3-thiazol-2-one Derivatives
Tautomerism and isomerism are fundamental concepts in the study of heterocyclic compounds like 2,3-dihydro-1,3-thiazol-2-one derivatives, influencing their chemical reactivity, physical properties, and biological activity.
Keto-Enol Tautomerism: The 2,3-dihydro-1,3-thiazol-2-one ring contains an amide-like functionality, which can potentially exhibit keto-enol tautomerism. The keto form (thiazol-2-one) is generally the more stable tautomer. However, the enol form (2-hydroxythiazole) can be present in equilibrium, and its population can be influenced by factors such as solvent polarity and substitution patterns. nih.govnih.govresearchgate.net The enol form is characterized by the presence of a hydroxyl group at the C-2 position and a double bond between C-2 and N-3. Spectroscopic studies, particularly NMR, are crucial in determining the predominant tautomeric form in solution. For instance, in some heterocyclic systems, the keto form is favored in polar aprotic solvents, while the enol form is more prevalent in non-polar solvents. nih.gov
Amine-Imine Tautomerism: In derivatives where an amino group is attached to the thiazole ring, for example at the C-2 position, amine-imine tautomerism is possible. researchgate.net The amine tautomer (2-aminothiazole) is in equilibrium with the imine tautomer (2-iminothiazolidine). The position of this equilibrium is sensitive to the nature of substituents on both the ring and the exocyclic nitrogen atom. researchgate.net This tautomerism is a form of isomerism that can affect the ability of the molecule to form hydrogen bonds and participate in redox processes. nih.gov
Geometric Isomerism: When a double bond is introduced exocyclic to the ring, as in the case of 5-arylidene derivatives formed via Knoevenagel condensation, the possibility of geometric isomerism (E/Z isomerism) arises. The stereochemical outcome of the condensation reaction can often be controlled to favor one isomer. The configuration of these isomers is typically determined using NMR spectroscopy, based on the chemical shifts of the vinylic proton. For many 5-arylidene-2,4-thiazolidinediones, the Z isomer is reported to be the thermodynamically more stable product. researchgate.net
| Type of Isomerism | Description | Influencing Factors |
| Keto-Enol Tautomerism | Equilibrium between the C=O (keto) and C-OH (enol) forms. | Solvent polarity, substituents. |
| Amine-Imine Tautomerism | Equilibrium between an exocyclic amino group and an endocyclic imine. | Substituents on the ring and exocyclic nitrogen. |
| Geometric Isomerism | E/Z isomerism around an exocyclic double bond (e.g., at C-5). | Reaction conditions of formation. |
Advanced Spectroscopic and Structural Elucidation Studies
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)
A thorough search of scientific databases did not yield specific ¹H and ¹³C NMR spectroscopic data for 4-(4-Ethoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one. Characterization of related thiazole (B1198619) derivatives has been reported, but the precise chemical shifts and coupling constants for the title compound have not been published. mdpi.comnih.gov
To facilitate future identification and structural confirmation of this compound, the following tables outline the expected proton and carbon environments for which experimental data would be necessary.
Table 1: Expected ¹H NMR Signals for this compound
| Protons | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|
| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 | Triplet |
| Ethoxy (-OCH₂CH₃) | 3.9 - 4.2 | Quartet |
| Thiazolidinone (-CH₂) | Data not available | Singlet or AB quartet |
| Aromatic (Ethoxyphenyl) | 6.8 - 7.8 | Doublets |
| Aromatic (Thiazole) | Data not available | Singlet |
Table 2: Expected ¹³C NMR Signals for this compound
| Carbon Atom | Expected Chemical Shift Range (ppm) |
|---|---|
| Ethoxy (-OCH₂C H₃) | 14 - 16 |
| Ethoxy (-OC H₂CH₃) | 63 - 65 |
| Thiazolidinone (-C H₂) | Data not available |
| Aromatic (Ethoxyphenyl) | 114 - 160 |
| Thiazole Ring Carbons | Data not available |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Insights
Specific experimental FT-IR and FT-Raman spectra for this compound are not available in the reviewed literature. While studies on similar heterocyclic systems provide a basis for expected vibrational modes, dedicated analysis of the title compound is required for definitive assignments. tandfonline.comnih.govresearchgate.netscielo.org.za
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3100 - 3300 |
| C=O (Amide I) | Stretching | 1680 - 1720 |
| C-N (Amide II) | Stretching | 1510 - 1570 |
| C-O (Ether) | Asymmetric Stretching | 1230 - 1270 |
| C-S (Thiazole) | Stretching | 600 - 700 |
| Aromatic C-H | Stretching | 3000 - 3100 |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
A crystallographic study of this compound has not been reported in the scientific literature. Single-crystal X-ray diffraction would be essential to unambiguously determine its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Such data is available for other complex thiazole derivatives, demonstrating the utility of this technique in establishing precise molecular geometries. iucr.orgiucr.orgresearchgate.net
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis
Detailed high-resolution mass spectrometry (HRMS) data, which would confirm the elemental composition and elucidate the fragmentation pathways of this compound, has not been published. This analytical technique is crucial for confirming the molecular weight and formula of novel compounds.
Computational Chemistry and Theoretical Investigations of 4 4 Ethoxyphenyl 2,3 Dihydro 1,3 Thiazol 2 One
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(4-Ethoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one at the atomic level. These methods allow for a detailed analysis of the molecule's electronic structure, which governs its chemical behavior and interactions.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netuomphysics.net These theoretical parameters are often found to be in good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational approach. researchgate.netuomphysics.net By mapping the potential energy surface, DFT can also identify the lowest energy conformations, providing crucial information about the molecule's flexibility and preferred shapes.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to investigate the electronic excited states of molecules. This method is instrumental in simulating and interpreting UV-Visible absorption spectra. tandfonline.commaterialsciencejournal.org By calculating the energies of electronic transitions, TD-DFT can predict the wavelengths at which the molecule absorbs light. materialsciencejournal.org For instance, the simulated UV-Visible spectra for related compounds have been calculated in different environments, such as in the gas phase and in solvents like DMSO, to understand how the electronic absorption properties are influenced by the surrounding medium. materialsciencejournal.org
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
Table 1: Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.8170 |
| ELUMO | -0.8904 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net This analysis provides a visual representation of the molecule's reactivity, guiding the understanding of its interaction with other molecules.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. tandfonline.commdpi.com By examining the interactions between filled and vacant orbitals, NBO analysis can quantify the stability of the molecule arising from these electronic effects. tandfonline.com This method provides a detailed picture of the bonding and electronic structure, helping to explain the observed stability and reactivity of the compound. researchgate.netmdpi.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. For derivatives of this compound, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes, such as cyclooxygenase (COX). nih.gov These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein, providing insights into the mechanism of action and guiding the design of more potent compounds. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-thioxo -3 N-(2-ethoxyphenyl -5[4′-methyl -3′N-(2′-ethoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one |
| Z-3N(2-ethoxyphenyl)-2-N′(2-ethoxyphenyl)-imino-thiazolidin-4-one |
| 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
| 2-((4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one |
| 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one |
| Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate |
| 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine |
| Pioglitazone |
| 2-((4-Methylbenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole |
| 2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole |
| 3-phenylbenzo[d]thiazole-2(3H)-imine |
| 4-methyl-5-(arylazo)-2-[(1-(thiophen-2-yl)ethylidene)hydrazineylidene]thiazol-3(2H)-amines |
| 4-(4-Chlorophenyl)-2-[((1-(thiophen-2-yl)ethylidene)hydrazineylidene]thiazol-3(2H)-amine |
| 5-((4-Chlorophenyl)diazenyl)-4-methyl-2-[((1-(thiophen-2-yl)ethylidene)hydrazineylidene] thiazol-3(2H)-amine |
| 5-((2,4-Dichlorophenyl)diazenyl)-4-methyl-2-[((1-(thiophen-2-yl)ethylidene)hydrazineylidene] thiazol-3(2H)-amine |
| 5-(4-fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole |
| 2-(4-methoxyphenyl)benzo[d]thiazole |
| 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate |
| 5-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one |
| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin |
| 2-(2′-hydroxyphenyl)-benzothiazole |
Prediction of Binding Modes and Conformational Preferences within Active Sites
Computational docking simulations are instrumental in predicting the binding modes and conformational preferences of ligands within the active sites of biological targets. For this compound and its analogs, these studies can elucidate potential protein-ligand interactions that drive its biological activity. While specific docking studies for this exact compound are not extensively detailed in the provided literature, the principles of molecular docking can be applied to understand its likely behavior.
The conformational preferences of the molecule are dictated by the rotational freedom around the single bonds, particularly the bond connecting the ethoxyphenyl group to the thiazol-2-one ring. The ethoxy group itself has multiple rotatable bonds, allowing it to adopt various conformations to fit within a binding pocket. The planar thiazolidinone ring provides a rigid scaffold, while the phenyl ring can engage in various interactions.
Characterization of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Hydrophobic Interactions)
The intermolecular interactions of this compound are crucial for its crystal packing and its binding to biological macromolecules. Analysis of the crystal structures of similar thiazolidinone derivatives reveals several key interactions.
Hydrogen Bonding: The molecule contains potential hydrogen bond acceptors in the form of the carbonyl oxygen and the nitrogen and sulfur atoms of the thiazolidinone ring. In the crystalline state, molecules can be linked by intermolecular hydrogen bonds of the C–H⋯O and C–H⋯S types. researchgate.net The presence of an N-H group in the 2,3-dihydrothiazol-2-one ring also provides a hydrogen bond donor site.
π-Stacking: The aromatic ethoxyphenyl ring is capable of engaging in π-π stacking interactions. In the crystal structures of related compounds, π–π interactions between aromatic rings have been observed, contributing to the stability of the crystal lattice. For instance, in a related pyrazole (B372694) derivative, π–π interactions with a centroid–centroid distance of 3.7327 (11) Å link molecules into centrosymmetric dimers. iucr.orgiucr.org
A summary of potential intermolecular interactions is presented in the table below.
| Interaction Type | Potential Participating Groups |
| Hydrogen Bonding | C=O, N-H, S, O (ethoxy) |
| π-Stacking | Phenyl ring |
| Hydrophobic Interactions | Ethyl group, Phenyl ring |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the chemical structure of compounds with their biological activity. For a series of thiazolidinone derivatives, QSAR studies can identify the key molecular descriptors that influence their efficacy.
While a specific QSAR model for this compound is not available, studies on related thiazole (B1198619) and thiazolidinone derivatives have demonstrated the utility of this approach. nih.gov In a typical QSAR study, a set of molecules with known biological activities is used to train a model. Molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a critical step in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. For this compound, computational tools can predict its likely ADME profile.
Absorption: Parameters such as intestinal absorption and Caco-2 cell permeability are predicted to evaluate oral bioavailability. For similar 2-aminothiazol-4(5H)-one derivatives, high intestinal absorption values (ranging from 90.77% to 95.75%) have been calculated. mdpi.com
Distribution: The distribution of a drug in the body is influenced by its ability to cross biological membranes and bind to plasma proteins. Lipophilicity, typically expressed as logP, is a key factor. A logP value between 0 and 3 is generally considered favorable for good oral bioavailability. texilajournal.com
Metabolism: The prediction of metabolic stability and the identification of potential metabolites are important aspects of ADME profiling. Cytochrome P450 (CYP) enzymes are the major enzymes involved in drug metabolism. In silico models can predict whether a compound is a substrate or an inhibitor of specific CYP isoforms. For instance, some 2-adamantylaminothiazol-4(5H)-one derivatives have been shown to be inhibitors of CYP2D6. mdpi.com
Excretion: The route and rate of excretion are predicted to understand the clearance of the compound from the body.
The table below summarizes key ADME parameters and their general implications, based on studies of related thiazole derivatives. mdpi.comtexilajournal.comnih.gov
| ADME Property | Predicted Outcome for Thiazole Derivatives | Implication for Drug Development |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral absorption. mdpi.com |
| Caco-2 Permeability | High | Indicates good intestinal permeability. mdpi.com |
| Distribution | ||
| Lipophilicity (LogP) | Varies (e.g., 4.41 to 5.77 for some series) | Higher values may impact solubility and absorption. texilajournal.com |
| Metabolism | ||
| CYP Inhibition | Potential for inhibition of specific isoforms (e.g., CYP2C19, CYP2D6) | Risk of drug-drug interactions. mdpi.com |
| Drug-Likeness | ||
| Lipinski's Rule of 5 | Generally compliant | Indicates good oral bioavailability potential. texilajournal.com |
| Veber's Rule | Generally compliant | Suggests good intestinal absorption. nih.gov |
Exploration of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in various fields, including telecommunications, optical computing, and data storage. Certain organic molecules with extended π-conjugation and charge-transfer characteristics can exhibit significant NLO properties. Thiazolidinone derivatives have been investigated for their potential as NLO materials. tandfonline.com
The NLO response of a molecule is characterized by its hyperpolarizability. Computational quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of a molecule. tandfonline.com A high value of β is indicative of a strong NLO response.
For a molecule to have a non-zero β, it must be non-centrosymmetric. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can enhance the NLO properties. In this compound, the ethoxyphenyl group can act as an electron-donating group, while the thiazol-2-one moiety can have electron-withdrawing characteristics. This intramolecular charge transfer can lead to a significant N-LO response. Theoretical calculations on similar compounds have shown that they can be attractive future NLO materials. tandfonline.com
Structure Activity Relationship Sar Studies of 4 4 Ethoxyphenyl 2,3 Dihydro 1,3 Thiazol 2 One and Its Analogs
Systematic Substituent Effects on the 4-(4-Ethoxyphenyl) Moiety and Thiazolone Core
SAR studies have revealed that the type, position, and electronic nature of substituents on both the phenyl ring and the thiazolone core are critical determinants of activity. The interplay between these molecular components dictates the compound's interaction with biological targets.
The 4-(4-ethoxyphenyl) group is a crucial pharmacophore, and modifications to this ring system have significant consequences for biological activity. Research indicates that both the electronic properties and the steric bulk of substituents can modulate the compound's potency.
Generally, the introduction of small electron-withdrawing groups on the phenyl ring tends to enhance activity. nih.govnih.gov For instance, derivatives with halogen substituents such as chloro (Cl), bromo (Br), or fluoro (F) often exhibit increased potency. nih.govbohrium.com The position of these substituents is also critical, with studies on analogous 4-phenylthiazole (B157171) structures showing that para-substitution is often more favorable than meta or ortho-substitution. eie.grsmolecule.com This suggests that the substituent's placement influences the molecule's ability to fit into the binding pocket of its biological target.
Conversely, the introduction of bulky or electron-donating groups may lead to a decrease in activity. However, the ethoxy group (-OCH2CH3) at the para-position of the core compound is a notable feature. While alkoxy groups are typically considered electron-donating, their role in this specific scaffold may also relate to improving solubility or providing a key hydrogen bond acceptor site. Studies on similar structures have shown that a p-methoxy group can be beneficial for activity. acs.org
| Substituent on Phenyl Ring (at C-4 of Thiazolone) | General Position | Electronic Effect | Observed Impact on Activity | Reference |
|---|---|---|---|---|
| -Cl, -Br, -F | Para | Electron-Withdrawing | Generally increases potency | nih.govbohrium.com |
| -NO2 | Para | Strongly Electron-Withdrawing | Often enhances activity | nih.gov |
| -CH3, -OCH3 | Para | Electron-Donating | Variable; can be favorable in some analogs | acs.org |
| Bulky Groups (e.g., tert-butyl) | Any | Steric Hindrance | Often leads to decreased or loss of activity | nih.gov |
| Unsubstituted Phenyl | N/A | Neutral | Serves as a baseline for comparison | mdpi.com |
The nitrogen atom at position 3 of the thiazolone ring is a common site for chemical modification. Introducing substituents at this position can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby affecting its pharmacological profile.
| Substituent at N-3 Position | General Class | Potential Impact | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| -H (unsubstituted) | N/A | Potential H-bond donor | Baseline activity | |
| -CH3 (Methyl) | Small Alkyl | Increases lipophilicity slightly | Often compatible with or enhances activity | |
| -C6H5 (Phenyl) | Aryl | Increases steric bulk and lipophilicity | Activity is highly dependent on target; can be favorable | nih.gov |
| Substituted Aryl | Aryl | Modulates electronic and steric properties | Can fine-tune potency and selectivity |
The introduction of 5-arylidene groups, formed by the condensation of the thiazolone with aromatic aldehydes, has been a widely explored strategy. nih.gov These modifications have been shown to produce compounds with significant and diverse biological activities. The nature of the aryl ring in the 5-arylidene moiety has a substantial impact on potency. For instance, in some series, electron-withdrawing or electron-donating groups on this appended aryl ring can fine-tune the activity profile. Furthermore, replacing the 5-arylidene with other groups, such as bulky aromatic or heteroaromatic substituents, has been shown to sometimes lead to a complete loss of activity, highlighting the specific structural requirements at this position for certain biological targets. nih.gov
| Substituent at C-5 Position | General Class | Potential Impact | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| -H (unsubstituted) | N/A | Baseline structure | Core activity of the scaffold | nih.gov |
| 5-Arylidene (=CH-Ar) | Ylidene | Extends conjugation, adds bulk | Often confers potent biological activity | nih.gov |
| -CH3 (Methyl) | Small Alkyl | Minimal steric hindrance | Can lead to inactive compounds for some targets | nih.gov |
| -Br (Bromo) | Halogen | Increases lipophilicity, potential for halogen bonding | Can eliminate activity in certain contexts | nih.gov |
Chirality plays a critical role in the interaction between small molecules and biological macromolecules. When a chiral center is present in a molecule, its different stereoisomers can exhibit vastly different biological activities. For the 4-aryl-2,3-dihydro-1,3-thiazol-2-one scaffold, the C-4 carbon is a potential chiral center.
While specific studies on the enantiomers of 4-(4-ethoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one are not extensively detailed in the provided context, the principle of stereoselectivity is well-established for related thiazolidinone compounds, such as the glitazones. For these compounds, it has been demonstrated that different stereoisomers interact differently with their target receptor, leading to variations in efficacy. It is understood that only one enantiomer may adopt the correct three-dimensional orientation to bind effectively and elicit a biological response. This is because biological targets, being chiral themselves, create a diastereomeric interaction with the drug, resulting in different binding energies for each stereoisomer. Furthermore, conformational analysis of related structures has shown that different isomers (e.g., exo vs. endo) have distinct energy stabilities, which can influence their predominant shape in solution and thus their biological activity. nih.gov Therefore, the specific stereochemistry at C-4 is expected to be a critical determinant of the activity profile for this class of compounds.
Bioisosteric Replacements and Scaffold Hybridization Strategies
To optimize lead compounds, medicinal chemists often employ strategies such as bioisosteric replacement and scaffold hybridization. These approaches aim to improve potency, selectivity, and pharmacokinetic properties while retaining the essential binding interactions of the parent molecule.
Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, leading to a new molecule with similar biological properties. For the this compound scaffold, bioisosteric replacements could be applied to several parts of the molecule. For example, the phenyl ring could be replaced by other aromatic heterocycles like pyridine (B92270) or thiophene (B33073) to alter properties such as polarity and metabolic stability. In one study, a 4-phenylthiazole moiety was successfully used as a bioisosteric replacement for a larger benzothiazole (B30560) ring, yielding potent dual inhibitors. mdpi.com The ethoxy group could be replaced by other small groups like -CF3 or an oxetane (B1205548) ring to modulate lipophilicity and metabolic stability.
Scaffold hybridization involves covalently linking two or more pharmacophores from different drug classes to create a single hybrid molecule with the potential for enhanced affinity, dual activity, or an improved side-effect profile. The thiazolidinone core is a common component in such hybrids. For instance, it has been hybridized with other biologically active scaffolds like 1,3,4-oxadiazole (B1194373), pyrazole (B372694), and triazole. These hybrid molecules are designed with the expectation that the combined pharmacophores may act synergistically or target multiple pathways involved in a disease state. For example, thiazole-pyrazoline Schiff base hybrids have been synthesized and shown to possess significant biological activity.
Mechanistic Insights into Biological Activities Pre Clinical Investigations
Enzyme Inhibition Mechanisms of Thiazolone Derivatives
The thiazolone scaffold has proven to be a versatile template for designing inhibitors of a wide array of enzymes. The specific substitutions on the thiazolone ring system modulate the potency and selectivity of these interactions, leading to a broad spectrum of biological activities.
One of the key strategies for managing postprandial hyperglycemia in diabetes is to retard the absorption of glucose by inhibiting carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-glucosidase and α-amylase. nih.gov Thiazole (B1198619) and thiazolidinone derivatives have emerged as effective inhibitors of these enzymes.
α-Amylase initiates the breakdown of complex carbohydrates like starch into smaller oligosaccharides, which are then further hydrolyzed into glucose by α-glucosidase. nih.gov By inhibiting these enzymes, thiazolone derivatives can delay carbohydrate digestion, leading to a slower and lower rise in blood glucose levels after meals. nih.gov For instance, a series of 5-arylidene-2,4-thiazolidinedione derivatives demonstrated significant α-amylase inhibitory activity, with some compounds showing greater potency than the standard drug, acarbose. researchgate.net Similarly, bi-heterocycles containing both thiazole and 1,3,4-oxadiazole (B1194373) rings have been evaluated for their α-glucosidase inhibitory potential. researchgate.net The mechanism of inhibition is often mixed, involving both competitive and non-competitive interactions with the enzyme's active site. researchgate.net
| Compound | Structure | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Compound 1c | 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione | 6.59 | researchgate.net |
| Compound 1d | 5-(4-Fluorobenzylidene)-2,4-thiazolidinedione | 2.03 | researchgate.net |
| Compound 1g | 5-(4-Nitrobenzylidene)-2,4-thiazolidinedione | 3.14 | researchgate.net |
| Acarbose (Standard) | - | 8.26 | researchgate.net |
Thiazole and thiazolidinone derivatives have demonstrated significant potential as anti-inflammatory agents by inhibiting key mediators of the inflammatory cascade. benthamscience.comresearchgate.net A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. dntb.gov.uanih.gov
By acting as selective or dual inhibitors of COX and lipoxygenase (LOX) enzymes, these compounds can effectively reduce inflammation. nih.gov The anti-inflammatory effects of thiazole derivatives are attributed to their ability to inhibit not only the enzymes themselves but also the factors that catalyze the synthesis of these inflammatory mediators. benthamscience.comresearchgate.net The development of thiazole-based dual COX/LOX inhibitors is a promising strategy to achieve potent anti-inflammatory effects with potentially fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). dntb.gov.uanih.gov
| Compound Class | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| 5,6-diarylimidazo[2,1-b]thiazoles | COX-2 | Potent and selective inhibition | nih.gov |
| Pyrazolyl-thiazole derivatives | COX-2 | Selective inhibition | nih.gov |
| Generic Thiazole Derivatives | COX/LOX | Dual inhibition potential | nih.gov |
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Certain CA isozymes, such as CA IX, are predominantly expressed in tumor tissues and are considered targets for anticancer agents. nih.gov
Studies have shown that heterocyclic sulfonamides are effective inhibitors of various CA isozymes. nih.gov While the primary focus has been on sulfonamide-based inhibitors, the general principle of targeting the zinc ion in the enzyme's active site is key. Thiazole and related heterocyclic structures can be incorporated into inhibitor designs. Investigations into the inhibition of the tumor-associated CA IX isozyme have identified several potent inhibitors among heterocyclic sulfonamides, with some exhibiting nanomolar efficacy. nih.gov The inhibition profile can vary significantly between different isozymes (e.g., cytosolic CA I and II vs. transmembrane CA IX), allowing for the potential design of isozyme-specific inhibitors. nih.gov
| Inhibitor Class | Target Isozyme | Inhibition Constant (Kᵢ) Range | Reference |
|---|---|---|---|
| Heterocyclic Sulfonamides | CA IX | 14-50 nM | nih.gov |
| Aromatic Sulfonamides | CA IX | Nanomolar | nih.gov |
| Anionic Species | CA I, II, IX | Variable profiles | nih.gov |
The reverse transcriptase (RT) enzyme of the human immunodeficiency virus (HIV) is a critical target for antiviral therapy. pharmacology2000.com This enzyme is responsible for converting the viral RNA genome into proviral DNA, which is then integrated into the host cell's genome. youtube.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its activity. nih.gov
Thiazolidin-4-one derivatives have been identified as a promising class of NNRTIs. nih.gov Research into 3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one derivatives has shown that these compounds can effectively inhibit HIV-1 RT activity at micromolar concentrations. The design of these inhibitors often includes specific pharmacophoric features, such as an arylthioacetamide group, which are crucial for binding to the enzyme's catalytic area. nih.gov The mechanism involves the inhibitor fitting into a hydrophobic pocket near the polymerase active site, thereby disrupting the enzyme's function without competing with the natural nucleoside substrates. nih.gov
| Compound Class | Target Enzyme | Activity Level | Reference |
|---|---|---|---|
| 3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-ones | HIV-1 Reverse Transcriptase | Effective at micromolar concentrations | nih.gov |
| 2,3-diaryl-1,3-thiazolidin-4-ones | HIV-1 Reverse Transcriptase | Effective at micromolar concentrations | nih.gov |
Bacterial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it an excellent target for antibacterial agents. nih.govpatsnap.com This enzyme introduces negative supercoils into DNA, a process necessary to relieve torsional strain during replication. patsnap.com Inhibitors of DNA gyrase can act through two main mechanisms: catalytic inhibition, which blocks the enzyme's activity (like its ATPase function), or by stabilizing the enzyme-DNA cleavage complex, which leads to lethal double-stranded DNA breaks. nih.gov
While quinolones are the most well-known DNA gyrase inhibitors, research has expanded to other chemical scaffolds. patsnap.com Thiazole-containing compounds have been investigated as potential inhibitors of the GyrB subunit of DNA gyrase and/or the ParE subunit of topoisomerase IV. nih.gov For example, novel 4,5-dihydropyrazole derivatives containing a thiazole moiety have been designed and synthesized as DNA gyrase inhibitors, with some showing potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net Docking studies help to elucidate the binding modes of these inhibitors within the enzyme's active site, guiding the development of new antibacterial agents to combat resistant strains. researchgate.net
| Compound | Bacterial Strain | MIC (µg/mL) | DNA Gyrase IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Compound 4t (a 4,5-dihydropyrazole derivative) | Bacillus subtilis | 3.125 | 0.125 (B. subtilis) | researchgate.net |
| Staphylococcus aureus | 0.39 | 0.125 (S. aureus) | researchgate.net | |
| Pseudomonas aeruginosa | 0.39 | - | researchgate.net | |
| Escherichia coli | 0.39 | - | researchgate.net |
Protoporphyrinogen (B1215707) oxidase (PPO) is a key enzyme in the biosynthesis pathway of chlorophyll (B73375) in plants and heme in animals. nih.goveurekaselect.com It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. mdpi.com Inhibition of PPO in plants leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, causes rapid oxidative damage and cell death, making PPO a major target for herbicides. awsjournal.org
Aryl thiazole compounds have been successfully designed as PPO inhibitors. eurekaselect.com The mechanism involves the inhibitor molecule binding to the active site of the PPO enzyme, preventing the natural substrate from binding and being oxidized. Molecular docking studies have shown that these inhibitors occupy the same active site as commercial herbicides. researchgate.net The development of novel thiazole-based PPO inhibitors continues to be an active area of research for creating new, effective herbicides for weed control in agriculture. nih.goveurekaselect.com
| Compound Class | Weed Species | Activity | Reference |
|---|---|---|---|
| Aryl Thiazole Derivatives (e.g., 11a, 11b, 11c) | Amaranthus retroflexus | 80% inhibition at 150g.ai/ha | eurekaselect.com |
| 3-chloro-4,5,6,7-tetrahydro-2H-indazol-benzo[d]thiazole derivatives | Various weeds | High activity, some exceeding commercial controls | nih.gov |
Based on a comprehensive search of available resources, there is currently no publicly accessible preclinical research data specifically detailing the biological activities of the chemical compound “4-(4-Ethoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one” corresponding to the detailed outline provided.
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Inhibition of Specific Cellular Pathways
Modulation of Plant Secretory Pathway
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Molecular Targets for Antimicrobial and Antifungal Actions
Pre-clinical investigations into the antimicrobial and antifungal properties of thiazole and thiazolidinone derivatives, a class of compounds to which this compound belongs, have begun to shed light on their potential mechanisms of action. While direct enzymatic or molecular targets for this compound are not yet fully elucidated, studies on structurally related compounds provide valuable insights into the probable pathways through which this class of molecules exerts its antimicrobial and antifungal effects. These investigations primarily involve in silico molecular docking studies and in vitro mechanistic experiments on analogous compounds.
Putative Antibacterial Targets:
Research on various 4-aryl-thiazole and 4-thiazolidinone (B1220212) derivatives suggests that their antibacterial activity may stem from the inhibition of essential bacterial enzymes. Molecular docking studies on a series of new heteroaryl(aryl) thiazole derivatives have predicted that the E. coli MurB enzyme is a putative target. nih.gov MurB is a crucial enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of this enzyme would disrupt cell wall integrity, leading to bacterial cell death.
Another potential mechanism of action for related 2-aryl-4,5-dihydro-thiazole analogues is the disruption of fatty acid synthesis . mdpi.com This was suggested by scanning electron microscope observations and fatty acid exposure experiments, which indicated that these compounds interfere with this vital metabolic pathway in bacteria. mdpi.com
Putative Antifungal Targets:
The antifungal activity of thiazole derivatives has been explored through various mechanistic studies. For some 4-phenyl-1,3-thiazole derivatives, a proposed mechanism of action against Candida albicans involves the induction of oxidative damage . nih.gov One study on (4-phenyl-1,3-thiazol-2-yl) hydrazine, a structurally related compound, found that it increased the levels of reactive oxygen species (ROS) within the fungal cells. nih.govnih.gov This surge in ROS leads to significant DNA damage and apoptosis, ultimately causing fungal cell death. nih.govnih.gov The antifungal effects could be mitigated by the addition of ROS scavengers, supporting the role of oxidative stress in the compound's mechanism. nih.gov
Furthermore, molecular docking studies performed on other novel thiazole derivatives suggest that they may act by inhibiting 14α-lanosterol demethylase . nih.govmdpi.com This enzyme is a key component of the fungal ergosterol (B1671047) biosynthesis pathway and is the target for azole antifungal drugs. mdpi.com Inhibition of 14α-lanosterol demethylase disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death. The ability of certain thiazole derivatives to bind to this enzyme in silico suggests a potential mechanism similar to that of established antifungal agents. mdpi.com
Investigations into other thiazole-containing compounds have also pointed towards the downregulation of specific proteins. For instance, one study on a quinazoline-thiazole derivative against Aspergillus species observed the complete inhibition or downregulation of extracellular proteins with molecular weights of 18 kDa, 37 kDa, and 43 kDa, suggesting that protein expression is targeted. biorxiv.org
The table below summarizes the findings from pre-clinical investigations on molecular targets for various thiazole and thiazolidinone derivatives.
| Compound Class/Derivative | Target Organism(s) | Putative Molecular Target/Mechanism | Research Finding |
| Heteroaryl(aryl) thiazole derivatives | E. coli | E. coli MurB enzyme (Peptidoglycan synthesis) | Molecular docking studies predicted inhibition of the MurB enzyme. nih.gov |
| 2-Aryl-4,5-dihydro-thiazole analogues | Bacteria | Fatty acid synthesis | SEM and fatty acid exposure experiments suggested interference with fatty acid synthesis. mdpi.com |
| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Candida albicans | Induction of Reactive Oxygen Species (ROS) | The compound was found to increase intracellular ROS, leading to oxidative damage, DNA breaks, and apoptosis. nih.govnih.gov |
| Novel 1,3-thiazole derivatives | Candida species | 14α-lanosterol demethylase (Ergosterol biosynthesis) | Molecular docking studies indicated a high affinity for and potential inhibition of this key fungal enzyme. nih.govmdpi.com |
| 3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one | Aspergillus fumigatus | Extracellular protein expression | Treatment resulted in the downregulation or complete inhibition of 18 kDa, 37 KDa, and 43 KDa extracellular proteins. biorxiv.org |
Future Directions and Emerging Research Avenues
Design and Synthesis of Next-Generation 2,3-Dihydro-1,3-thiazol-2-one Derivatives with Enhanced Selectivity
The quest for more effective therapeutic agents necessitates the design of molecules with high selectivity towards their intended biological targets, thereby minimizing off-target effects. The synthesis of next-generation 2,3-dihydro-1,3-thiazol-2-one derivatives is centered on strategic structural modifications to enhance this selectivity.
Researchers have successfully synthesized various series of thiazole (B1198619) derivatives, demonstrating the scaffold's adaptability for chemical modification. nih.govnih.gov A key strategy involves the introduction of specific pharmacophoric features known to interact with desired targets. For instance, new series of imidazo[2,1-b]thiazole (B1210989) analogs were designed to incorporate a methyl sulfonyl group, a known COX-2 pharmacophore, to achieve selective inhibition of the COX-2 isoenzyme over COX-1. sid.irresearchgate.net In these studies, modifying the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring was found to directly affect both the potency and selectivity of COX-2 inhibition. sid.irresearchgate.net
Another approach involves creating hybrid molecules that merge the structural features of known inhibitors. Novel thiazolidin-4-one derivatives have been designed by combining the pharmacophoric elements of some COX inhibitors and tubulin polymerization inhibitors, aiming for dual-action or highly selective cytotoxic agents. nih.gov The synthesis of these next-generation compounds often employs multi-step reaction sequences, starting from core thiazole structures that are subsequently elaborated. nih.govsid.irnih.gov For example, the Hantzsch reaction is a well-known method for creating the initial 2-aminothiazole (B372263) ring, which can then be modified through reactions like Schiff's base formation to add diverse substituents. jpionline.org
The table below summarizes synthetic strategies for creating selective thiazole derivatives.
| Derivative Class | Synthetic Strategy | Target | Goal of Derivatization |
|---|---|---|---|
| Imidazo[2,1-b]thiazoles | Addition of a methyl sulfonyl pharmacophore and variation of C-5 amine substituents. sid.irresearchgate.net | COX-2 Enzyme | Enhance selectivity for COX-2 over COX-1 for anti-inflammatory effects with fewer side effects. sid.ir |
| 2,3-Diaryl-1,3-thiazolidin-4-ones | Merging pharmacophoric features of COX inhibitors and tubulin polymerization inhibitors. nih.gov | COX-2 and Tubulin | Develop potent and selective cytotoxic agents with anti-inflammatory activity. nih.gov |
| 4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART) | Structural modifications of a lead compound (ATCAA) on the thiazolidine (B150603) ring and linker. nih.gov | Tubulin | Improve antiproliferative activity against cancer cells. nih.gov |
| Thiazolyl-pyrazoline derivatives | Synthesis of hybrid molecules containing both thiazole and pyrazoline rings. scienceopen.com | EGFR Kinase | Develop targeted antitumor therapeutic agents. scienceopen.com |
Exploration of Novel Biological Targets and Therapeutic Applications (Pre-clinical Horizon)
The thiazole nucleus is associated with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.netfabad.org.trnih.gov Preclinical research is actively uncovering novel biological targets for 4-(4-Ethoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one and its analogs, expanding their potential therapeutic applications.
In oncology, recent studies have moved beyond general cytotoxicity to identify specific molecular targets. Several new 2,3-diaryl-1,3-thiazolidin-4-one derivatives have been evaluated as potent cytotoxic agents against various cancer cell lines, including liver, colon, breast, and prostate cancers. nih.gov Mechanistic studies revealed that some of these compounds induce apoptosis and cause cell cycle arrest, suggesting a role for COX-2 inhibition in their antiproliferative activity. nih.gov Other research has identified tubulin polymerization as a target; a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated potent anticancer activity through this mechanism. nih.gov Furthermore, thiazolyl-pyrazoline derivatives have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. scienceopen.com
Beyond cancer, the anti-inflammatory potential of thiazole derivatives continues to be a major area of investigation. The selective inhibition of COX-2 is a primary goal, as this enzyme is involved in pathological inflammation. sid.ir The neuroprotective properties of thiazoles are also an emerging field. Given the increasing prevalence of neurodegenerative diseases like Alzheimer's and Parkinson's, there is a significant need for new treatments. nih.gov 1,3-thiazole derivatives have emerged as excellent candidates for the treatment of these conditions due to their diverse biological activities. nih.gov
The table below outlines some of the novel biological targets being explored for thiazole derivatives in a preclinical setting.
| Biological Target | Therapeutic Application | Derivative Class Explored |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Anticancer sid.irnih.gov | 2,3-Diaryl-1,3-thiazolidin-4-ones, Imidazo[2,1-b]thiazoles sid.irnih.gov |
| Tubulin Polymerization | Anticancer nih.gov | 4-Substituted Methoxybenzoyl-aryl-thiazoles nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Anticancer scienceopen.com | Thiazolyl-pyrazoline derivatives scienceopen.com |
| Lanosterol (B1674476) C14α-demethylase | Antifungal nih.gov | 4-Phenyl-1,3-thiazoles, 2-Hydrazinyl-4-phenyl-1,3-thiazoles nih.gov |
| Various Kinases (e.g., CDK9, GSK-3β) | Anticancer mdpi.com | Thiazolo[5,4-g]quinazolinones mdpi.com |
Advanced Computational Approaches for Rational Drug Design and Lead Optimization
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, enabling the rational design and optimization of drug candidates. sysrevpharm.orgnih.gov These computational methods accelerate the discovery process by predicting how potential drug molecules will interact with their biological targets, thus reducing the time and cost associated with synthesizing and testing new compounds. sysrevpharm.orgresearchgate.net
For thiazolone derivatives, several CADD techniques are employed:
Molecular Docking: This is one of the most widely used methods, which predicts the preferred orientation of a ligand when bound to a receptor's active site. patsnap.comopenmedicinalchemistryjournal.com For thiazole derivatives, docking studies have been used to elucidate binding modes with targets like the COX-2 enzyme and fungal lanosterol C14α-demethylase. nih.govnih.gov By visualizing these interactions, chemists can design modifications to the thiazolone structure to improve binding affinity and selectivity. nih.gov
Virtual Screening: This technique involves computationally screening large libraries of compounds to identify those most likely to bind to a specific target. patsnap.comopenmedicinalchemistryjournal.com It allows researchers to quickly narrow down thousands of potential molecules to a manageable number for synthesis and biological testing. patsnap.com Virtual screening can be structure-based, using the 3D structure of the target, or ligand-based, using the properties of known active compounds. nih.govopenmedicinalchemistryjournal.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. patsnap.com These models help identify the key structural features that contribute to a molecule's potency, allowing for the design of more active analogs.
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability and behavior of the drug-target complex under physiological conditions. patsnap.com
These computational tools are not used in isolation but as part of an iterative cycle. sysrevpharm.org A potential lead compound is designed or identified using CADD, then synthesized and tested experimentally. The results are then used to refine the computational models, leading to the design of improved compounds. nih.gov
The table below highlights key computational approaches used in the design of thiazolone derivatives.
| Computational Method | Description | Application in Thiazolone Research |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to its target protein. patsnap.comopenmedicinalchemistryjournal.com | To understand binding interactions with targets like COX-2 and EGFR and guide structural modifications for improved potency. nih.govnih.gov |
| Virtual Screening | Rapidly evaluates large compound libraries to identify potential drug candidates. patsnap.com | To identify novel thiazolone scaffolds with potential activity against new biological targets. openmedicinalchemistryjournal.com |
| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. patsnap.com | To identify key physicochemical properties required for the biological activity of thiazolone derivatives. |
| Molecular Dynamics | Simulates the movement of atoms and molecules to assess the stability of the drug-target complex. patsnap.com | To confirm the stability of binding modes predicted by molecular docking. |
Development of Environmentally Benign Synthetic Routes for Thiazolone Derivatives
In line with the principles of green chemistry, significant effort is being directed towards developing sustainable and environmentally friendly methods for synthesizing thiazole and thiazolone derivatives. bepls.com Traditional synthetic routes often suffer from drawbacks such as the use of hazardous solvents, harsh reaction conditions, and the generation of toxic by-products. nih.govbepls.com Modern research focuses on overcoming these limitations through innovative approaches.
Several green chemistry-based methods have been developed for thiazole synthesis:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and minimize the formation of by-products compared to conventional heating methods. bepls.comchemijournal.com
Ultrasonic Irradiation: The use of ultrasound provides an alternative energy source that can promote reactions, often under milder conditions and in shorter timeframes. mdpi.com
Green Solvents and Catalysts: There is a strong emphasis on replacing toxic solvents and catalysts with safer alternatives. mdpi.com Examples include using water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DESs) as reaction media. bepls.commdpi.com Recyclable biocatalysts, such as chitosan (B1678972) hydrogels, and heterogeneous catalysts like Co/Al hydrotalcite are also being employed to facilitate reactions and simplify product purification. mdpi.comepa.gov
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding reagents together, represents a highly eco-friendly approach that minimizes waste. chemijournal.commdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds. chemijournal.com
Multi-Component Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient. They reduce the number of synthetic steps, conserve resources, and minimize waste generation. bepls.comchemijournal.com
These environmentally benign strategies not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes for producing valuable thiazolone derivatives. bepls.comresearchgate.net
The table below compares conventional and green synthetic approaches for thiazole derivatives.
| Aspect | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Solvents | Often use hazardous organic solvents (e.g., DMF, pyridine (B92270), chlorobenzene). mdpi.com | Utilize green solvents like water, PEG, ethanol, or deep eutectic solvents; or are solvent-free. bepls.commdpi.com |
| Catalysts | May use transition-metal catalysts or strong bases. nih.gov | Employ recyclable, biodegradable, or heterogeneous catalysts (e.g., chitosan, hydrotalcite, lemon juice). mdpi.comepa.govresearchgate.net |
| Energy Source | Conventional heating, often for long durations. bepls.com | Alternative energy sources like microwave or ultrasonic irradiation for faster reactions. bepls.commdpi.com |
| Efficiency | Often multi-step with difficult post-processing. bepls.com | Emphasize one-pot, multi-component reactions for higher atom economy and efficiency. bepls.com |
| Waste | Can generate significant amounts of hazardous waste. | Designed to minimize waste and by-product formation. researchgate.net |
Q & A
Q. What are the common synthetic routes for 4-(4-Ethoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one, and how do reaction conditions influence yield?
The synthesis typically involves condensation of substituted benzaldehydes with thioacetamide derivatives, followed by cyclization. For example, analogous thiazolones are synthesized via reactions between 4-ethoxybenzaldehyde and methyl thioacetate under acidic conditions, followed by hydrogenation or cyclization steps . Solvent choice (e.g., ethanol or DMF), temperature (reflux vs. ambient), and catalysts (e.g., glacial acetic acid) critically affect yield and purity. For instance, refluxing in ethanol with acetic acid as a catalyst is a standard protocol for similar thiazolones .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm the ethoxyphenyl and thiazolone moieties.
- FT-IR to identify C=O (thiazolone) and C-O (ethoxy) stretches.
- X-ray crystallography for unambiguous structural confirmation. For example, triclinic crystal systems (space group P1) are common in related thiazolidinones, with bond lengths and angles validated against computational models .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields or impurities in the final product?
Low yields often stem from incomplete cyclization or side reactions. Strategies include:
- Stepwise purification : Intermediate isolation via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) before cyclization .
- Catalyst screening : Using p-TsOH instead of glacial acetic acid improved yields in analogous dihydroquinazolinones by enhancing reaction kinetics .
- Solvent optimization : Polar aprotic solvents like DMF may reduce byproduct formation compared to ethanol .
Q. How should contradictions in biological activity data (e.g., antimicrobial vs. inactive results) be analyzed?
Discrepancies may arise from:
- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or incubation times. Validate using standardized protocols like CLSI guidelines.
- Structural analogs : Compare with similar compounds. For example, 4-(4-methoxyphenyl) analogs show reduced activity due to lower electron-withdrawing effects than ethoxy groups .
- Solubility factors : Poor aqueous solubility can mask bioactivity. Use DMSO vehicles with <1% concentration to avoid cytotoxicity artifacts .
Q. What computational methods are suitable for predicting the compound’s bioactivity and target interactions?
- Molecular docking : Screen against targets like 5-lipoxygenase (5-LOX) or bacterial enoyl-ACP reductase using AutoDock Vina. For example, thiazolone derivatives show strong binding to 5-LOX’s hydrophobic pockets .
- QSAR modeling : Use descriptors like logP and HOMO-LUMO gaps to correlate electronic properties with antifungal activity .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in drug development .
Q. What experimental controls are critical in evaluating this compound’s anti-inflammatory potential?
- Positive controls : Use indomethacin (COX inhibitor) or dexamethasone (standard anti-inflammatory) in cell-based assays (e.g., LPS-induced TNF-α suppression in macrophages).
- Solvent controls : Ensure DMSO or ethanol vehicles do not interfere with cytokine measurements (ELISA/Western blot).
- Dose-response curves : Test concentrations from 1 µM to 100 µM to identify IC₅₀ values and avoid false negatives due to cytotoxicity .
Q. How can researchers validate the stability of this compound under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products.
- Plasma stability : Use human plasma to assess esterase-mediated hydrolysis of the ethoxy group, a common instability in aryl ethers .
- Light/temperature stability : Store samples under accelerated conditions (40°C/75% RH) and monitor via TLC or DSC .
Q. What strategies can resolve ambiguities in the compound’s metabolic pathway predictions?
- Isotope labeling : Synthesize a ¹⁴C-labeled analog to track metabolites in hepatic microsomes.
- LC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using high-resolution mass spectrometry .
- CYP enzyme inhibition assays : Test against CYP3A4/2D6 to predict drug-drug interaction risks .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
